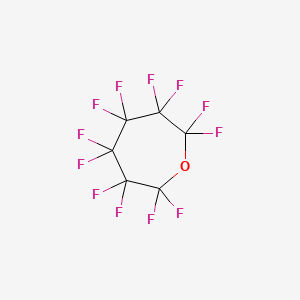![molecular formula C10H13ClO B14759946 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene CAS No. 1200-10-8](/img/structure/B14759946.png)
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chlorine atom and a propan-2-yloxy group are substituted at the 1 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-methylbenzene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-{[(propan-2-yl)oxy]methyl}benzene.
Oxidation: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzaldehyde.
Reduction: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzyl alcohol.
科学研究应用
1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The chlorine atom and the propan-2-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions and the nature of the interacting species.
相似化合物的比较
1-Chloro-4-(propan-2-yl)benzene: Similar structure but lacks the oxy group.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of a propan-2-yloxy group.
1-Chloro-4-{[(methyl)oxy]methyl}benzene: Contains a methyl group instead of a propan-2-yl group.
Uniqueness: 1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of both a chlorine atom and a propan-2-yloxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
1200-10-8 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC 名称 |
1-chloro-4-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI 键 |
NUINNDSZOBUNRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
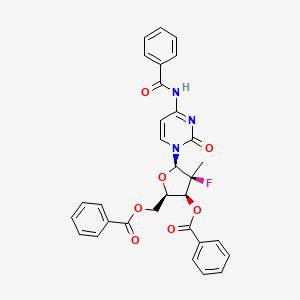
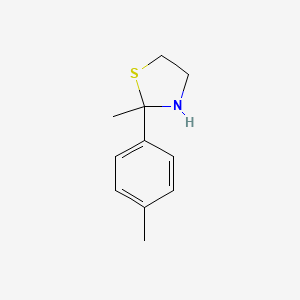
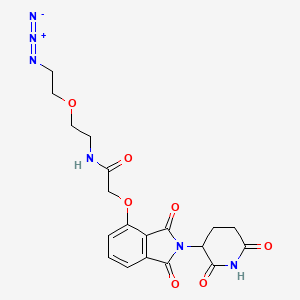
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
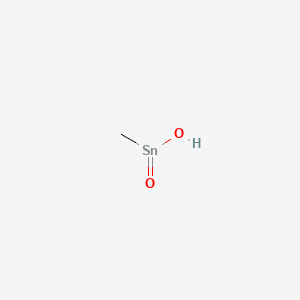
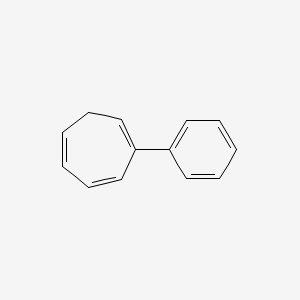
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
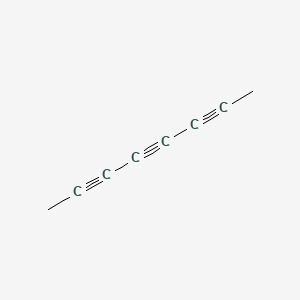
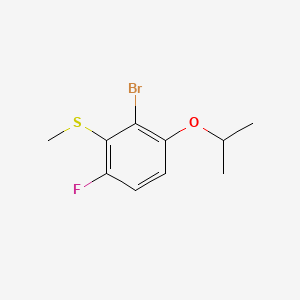
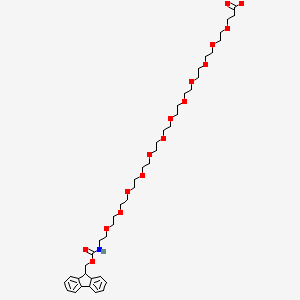
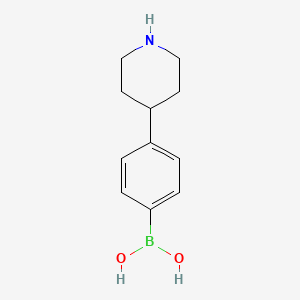
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
